molecular formula C14H10BrNO5 B3150269 2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde CAS No. 685873-72-7

2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde

Cat. No.: B3150269
CAS No.: 685873-72-7
M. Wt: 352.14 g/mol
InChI Key: HAXGCGLWVUUKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde (CAS: 685873-72-7) is a substituted benzaldehyde derivative featuring a bromine atom at the 2-position, a methoxy group at the 4-position, and a 4-nitrophenoxy substituent at the 3-position. This compound is structurally complex, combining electron-withdrawing (bromo, nitro) and electron-donating (methoxy) groups, which influence its reactivity and physicochemical properties. It is primarily utilized in organic synthesis and pharmaceutical research, as indicated by its commercial availability through suppliers like Shanghai Yuanye Bio-Technology Co., Ltd. .

Properties

IUPAC Name

2-bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO5/c1-20-12-7-2-9(8-17)13(15)14(12)21-11-5-3-10(4-6-11)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXGCGLWVUUKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)Br)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde typically involves multiple steps. The reaction conditions often involve the use of bromine, acetic acid, and sodium acetate at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid are commonly employed.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used for the reduction of the nitro group.

Major Products Formed

    Nucleophilic Substitution: Products with different substituents replacing the bromine atom.

    Electrophilic Aromatic Substitution: Various substituted benzaldehyde derivatives.

    Reduction: The corresponding amino derivative of the compound.

Scientific Research Applications

2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological molecules and pathways.

Comparison with Similar Compounds

Key Observations :

  • The nitro group in this compound enhances electrophilicity at the aldehyde position, facilitating nucleophilic additions, whereas the methoxy group stabilizes adjacent positions through resonance .

Physicochemical Properties

Melting Points and Stability

  • 4-(Bromomethyl)benzaldehyde : Lower molecular weight and linear structure suggest higher volatility, though specific data is unavailable .

Chromatographic Behavior

  • Benzaldehyde derivatives with nitro or bromo substituents exhibit distinct retention behaviors in chromatography. For example, benzaldehyde itself has a capacity factor (k') of ~1.1 on ODS columns, while methylbenzoate (k' ≈1.0) shows similar retention . The bulky substituents in this compound are expected to increase retention time due to enhanced hydrophobic interactions.

Biological Activity

2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical formula: C13_{13}H10_{10}BrO3_3
  • Molecular weight: 305.12 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial properties: The compound has shown effectiveness against a range of bacterial strains.
  • Antitumor activity: Preliminary studies suggest cytotoxic effects on cancer cell lines.
  • Enzyme inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition:
    • The compound may inhibit enzymes such as Aldose Reductase, which plays a role in glucose metabolism and is implicated in diabetic complications.
    • Studies have indicated that similar compounds exhibit IC50_{50} values ranging from 10 μM to 200 μM against different enzyme targets .
  • Cellular Uptake:
    • Its lipophilic nature facilitates cellular uptake, allowing it to exert effects on intracellular targets.
  • Reactive Oxygen Species (ROS) Generation:
    • The nitro group in the structure can facilitate the generation of ROS, contributing to its cytotoxic effects on cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntitumorCytotoxicity in cancer cell lines
Enzyme InhibitionAldose Reductase inhibition

Case Study: Antitumor Activity

In a study evaluating the cytotoxic effects of various benzaldehyde derivatives, this compound was tested against prostate cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 μM, suggesting its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 μg/mL for S. aureus, indicating promising antibacterial activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.